molecular formula C12H10INO B1589464 2-(Benzyloxy)-4-iodopyridine CAS No. 896155-81-0

2-(Benzyloxy)-4-iodopyridine

Cat. No. B1589464
M. Wt: 311.12 g/mol
InChI Key: FAXVLOXMMCVGFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, stability, etc .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxyphenol .
  • Results : This method has been found to be mild, convenient, and in some cases uniquely effective .

[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Scientific Field : Organic Chemistry
  • Application Summary : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .
  • Methods of Application : The rearrangement is induced by strong base .
  • Results : The study revealed significant limitations to the Wittig rearrangement of such systems .

Detection and Monitoring of Thiophenol Levels

  • Scientific Field : Environmental and Biological Systems
  • Application Summary : Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels.
  • Methods of Application : A ratiometric fluorescent probe, DCVP-DNP, was developed for the visualization of thiophenol.
  • Results : This method allows for the visualization of thiophenol in environmental samples and living cells.

Synthesis of 2-(benzyloxy)hydroquinone

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is a new reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
  • Results : This method is mild, convenient, and in some cases uniquely effective .

[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Scientific Field : Organic Chemistry
  • Application Summary : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been further studied .
  • Methods of Application : The rearrangement is induced by strong base .
  • Results : The study revealed that aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxy-1-methylpyridinium triflate

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
  • Results : This method is mild, convenient, and in some cases uniquely effective .

Synthesis of Transition Metal Complexes Derived from Schiff Base Ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde

  • Scientific Field : Inorganic Chemistry
  • Application Summary : 4-(benzyloxy)-2-hydroxybenzaldehyde is used in the synthesis of transition metal complexes derived from Schiff base ligands .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc .

properties

IUPAC Name

4-iodo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXVLOXMMCVGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470768
Record name 2-(BENZYLOXY)-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-iodopyridine

CAS RN

896155-81-0
Record name 2-(BENZYLOXY)-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Jónsson, FGJ Odille, PO Norrby… - Organic & Biomolecular …, 2006 - pubs.rsc.org
The synthesis of the components of the dynamic supramolecular hydrogen-bonded catalytic system 2 + 3 is described. The catalytic performance and substrate- and enantioselectivity of …
Number of citations: 46 pubs.rsc.org
T Javorskis - 2018 - Vilniaus universitetas
Number of citations: 0

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